

In Vitro Potency and Selectivity of BMS-690514: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-690514

Cat. No.: B1684447

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

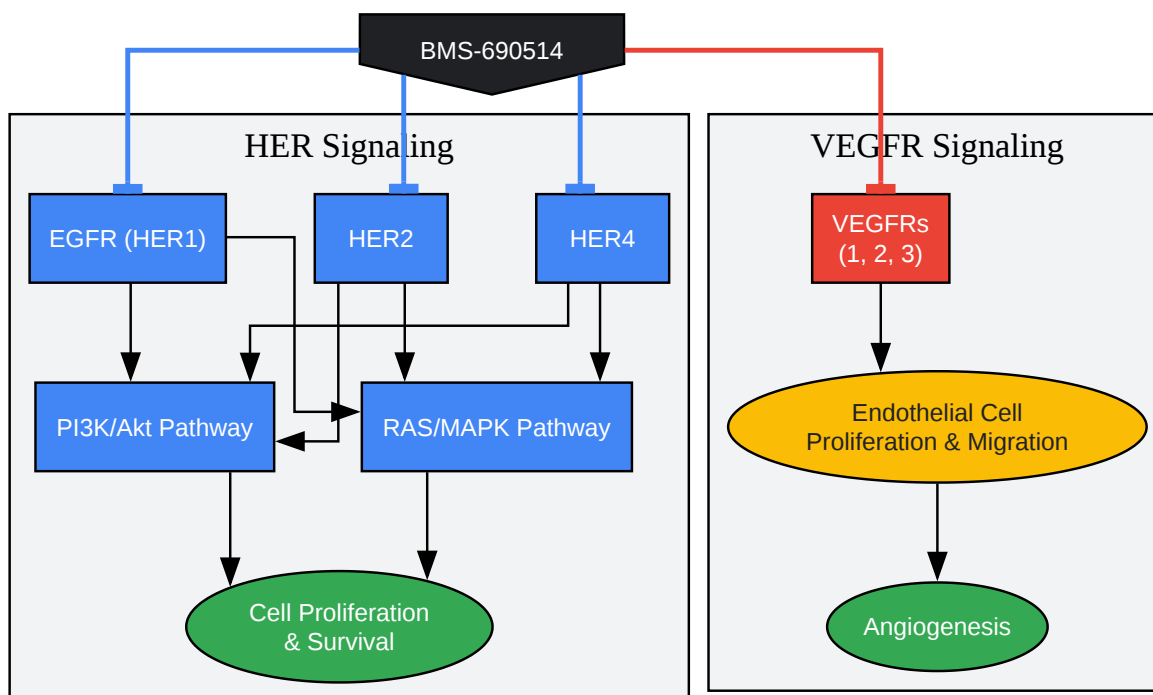
BMS-690514 is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1][2][3] Developed by Bristol-Myers Squibb, this pyrrolotriazine-based compound demonstrates significant inhibitory activity against all human epidermal growth factor receptor (HER/ErbB) family members (EGFR/HER1, HER2, and HER4) and vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][4] The dual targeting of both tumor cell proliferation and tumor-associated angiogenesis pathways positions **BMS-690514** as a compound of interest in the development of cancer therapeutics.[3] This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of **BMS-690514**, along with detailed experimental protocols for its characterization.

Mechanism of Action: Dual Inhibition of HER and VEGFR Signaling

BMS-690514 exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of the intracellular kinase domains of both HER family receptors and VEGFRs.[5] This inhibition blocks downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[3][5]

HER (ErbB) Signaling Pathway: The HER family of receptors plays a critical role in the growth and proliferation of many epithelial tumors.[3] Ligand binding to EGFR (HER1), or the overexpression of HER2, leads to receptor dimerization and autophosphorylation of tyrosine residues. This, in turn, activates downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, promoting cell cycle progression and inhibiting apoptosis.[5] **BMS-690514**'s inhibition of EGFR, HER2, and HER4 effectively abrogates these signals.

VEGFR Signaling Pathway: The VEGFR family, particularly VEGFR2, is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][3] Binding of VEGF to its receptor on endothelial cells stimulates receptor dimerization, kinase activation, and the initiation of signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1] By inhibiting VEGFRs, **BMS-690514** can suppress tumor angiogenesis.[3]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **BMS-690514**.

Data Presentation

In Vitro Kinase Inhibitory Potency

BMS-690514 is a potent inhibitor of both HER family and VEGFR kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) against key target kinases.

Target Kinase	IC50 (nM)
EGFR (HER1)	5
HER2	19
VEGFR2	50
Flt-3	110
Lck	220

Data sourced from product data sheets.[\[5\]](#)

In Vitro Cellular Proliferation

The inhibitory effect of **BMS-690514** on kinase signaling translates to potent anti-proliferative activity in various human tumor cell lines. The potency is generally correlated with the dependence of the cell line on HER kinase signaling.

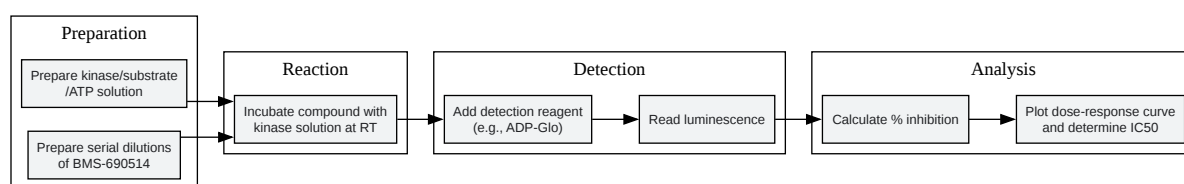
Cell Line	Tumor Type	IC50 (nM)
A431	Epidermoid Carcinoma	Data not available in search results
NCI-H1975	Non-Small Cell Lung Cancer (with activating EGFR mutation)	Data not available in search results
BT-474	Breast Ductal Carcinoma	Data not available in search results
HUVEC	Human Umbilical Vein Endothelial Cells	Data not available in search results

Note: Specific IC₅₀ values for cell lines were not available in the provided search results, but the compound has been shown to inhibit the proliferation of tumor cells.[3]

Experimental Protocols

Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bms-690514 | C₁₉H₂₄N₆O₂ | CID 11349170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacokinetics and in vitro metabolism of BMS-690514, a potent inhibitor of EGFR and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor and antiangiogenic activities of BMS-690514, an inhibitor of human EGF and VEGF receptor kinase families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of the metabolic pathways and cytochrome P450 inhibition and induction potential of BMS-690514, an ErbB/vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- To cite this document: BenchChem. [In Vitro Potency and Selectivity of BMS-690514: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684447#in-vitro-potency-and-selectivity-of-bms-690514]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com